4-(1-bromoethyl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(1-Bromoethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H8BrFO2S It is a sulfonyl fluoride derivative, characterized by the presence of a bromoethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-bromoethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(1-bromoethyl)benzenesulfonyl chloride with a fluoride source. One common method is the reaction of the sulfonyl chloride with potassium fluoride (KF) in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion to the sulfonyl fluoride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)benzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and reduction: The bromoethyl group can be oxidized to form the corresponding sulfone or reduced to form the ethyl derivative.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfones: Formed from the oxidation of the bromoethyl group.
Biaryl compounds: Formed from coupling reactions.
Scientific Research Applications
4-(1-Bromoethyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design.
Bioconjugation: Utilized in the modification of biomolecules due to its reactivity with nucleophiles.
Material science: Employed in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-bromoethyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the compound and the nucleophile, resulting in the substitution of the fluoride group. The bromoethyl group can also participate in various reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzenesulfonyl fluoride
- 4-(2-Bromoacetyl)benzenesulfonyl fluoride
- 4-(Bromomethyl)-2-(trimethylsilyl)ethynylbenzenesulfonyl fluoride
Uniqueness
4-(1-Bromoethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both a bromoethyl group and a sulfonyl fluoride group. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The bromoethyl group offers additional reactivity compared to similar compounds with only a bromomethyl group, allowing for more diverse synthetic routes and applications.
Properties
CAS No. |
195390-13-7 |
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Molecular Formula |
C8H8BrFO2S |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-(1-bromoethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8BrFO2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,1H3 |
InChI Key |
AOCHGMSBTDYWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)F)Br |
Purity |
95 |
Origin of Product |
United States |
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